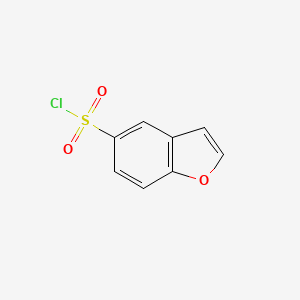
ベンゾフラン-5-スルホニルクロリド
概要
説明
Benzofuran-5-sulfonyl chloride is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring. The sulfonyl chloride group attached to the 5-position of the benzofuran ring imparts unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications.
科学的研究の応用
Benzofuran-5-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, such as anti-inflammatory and anticancer agents.
作用機序
Pharmacokinetics
- Information on absorption is not available. The volume of distribution and protein binding properties remain unspecified . Details regarding metabolism are lacking. No specific data on excretion pathways.
Result of Action
- Benzofuran-5-sulfonyl chloride likely affects cellular processes, gene expression, or protein function. However, precise details are not documented. Previous studies suggest that benzofuran compounds (including derivatives) exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities may extend to benzofuran-5-sulfonyl chloride.
Researchers continue to explore its therapeutic applications, and its unique properties make it an intriguing subject for future investigations . If you need more detailed information or have additional questions, feel free to ask! 😊
生化学分析
Biochemical Properties
Benzofuran-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through sulfonylation reactions. This interaction often results in the modification of the active sites of enzymes, thereby altering their activity. For instance, Benzofuran-5-sulfonyl chloride can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis .
Cellular Effects
The effects of Benzofuran-5-sulfonyl chloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Benzofuran-5-sulfonyl chloride has been shown to affect the MAPK signaling pathway, leading to altered gene expression and changes in cellular responses to external stimuli . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, Benzofuran-5-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. It acts as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This reaction often leads to the formation of stable sulfonylated adducts, which can inhibit or activate the target biomolecule. For instance, the sulfonylation of cysteine residues in enzymes can result in the inhibition of enzyme activity, while sulfonylation of lysine residues can alter protein-protein interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzofuran-5-sulfonyl chloride can change over time due to its stability and degradation. The compound is relatively stable under inert atmospheric conditions and at low temperatures (2-8°C) . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that Benzofuran-5-sulfonyl chloride can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of Benzofuran-5-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, Benzofuran-5-sulfonyl chloride can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect, beyond which adverse effects become prominent .
Metabolic Pathways
Benzofuran-5-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It can inhibit key metabolic enzymes, leading to changes in metabolic flux and metabolite levels. For example, the compound can inhibit glycolytic enzymes, resulting in reduced glucose metabolism and altered energy production . Additionally, Benzofuran-5-sulfonyl chloride can affect the pentose phosphate pathway, impacting the production of nucleotides and reducing equivalents .
Transport and Distribution
Within cells and tissues, Benzofuran-5-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, Benzofuran-5-sulfonyl chloride can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of Benzofuran-5-sulfonyl chloride is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, Benzofuran-5-sulfonyl chloride can localize to the mitochondria, where it can inhibit mitochondrial enzymes and impact cellular respiration . Additionally, its localization to the nucleus can result in the modulation of gene expression and chromatin structure .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-5-sulfonyl chloride typically involves the sulfonation of benzofuran followed by chlorination. One common method includes the reaction of benzofuran with chlorosulfonic acid, resulting in the formation of benzofuran-5-sulfonic acid, which is then treated with thionyl chloride to yield benzofuran-5-sulfonyl chloride .
Industrial Production Methods: Industrial production of benzofuran-5-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .
化学反応の分析
Types of Reactions: Benzofuran-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed:
類似化合物との比較
- Benzofuran-2-sulfonyl chloride
- Benzofuran-3-sulfonyl chloride
- Benzofuran-7-sulfonyl chloride
Comparison: Benzofuran-5-sulfonyl chloride is unique due to the position of the sulfonyl chloride group on the 5-position of the benzofuran ring. This positional difference can significantly influence the compound’s reactivity and the types of reactions it undergoes. For instance, benzofuran-2-sulfonyl chloride may exhibit different reactivity patterns due to steric and electronic effects .
特性
IUPAC Name |
1-benzofuran-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQKXPTYOGEXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695124 | |
| Record name | 1-Benzofuran-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869885-60-9 | |
| Record name | 1-Benzofuran-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B1443186.png)
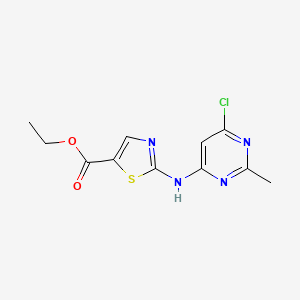
![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)
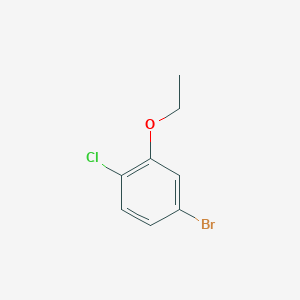
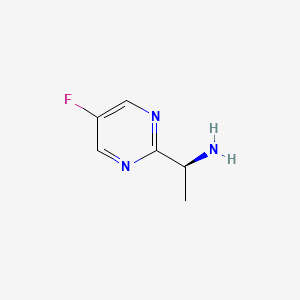
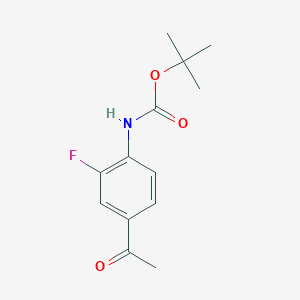
![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)
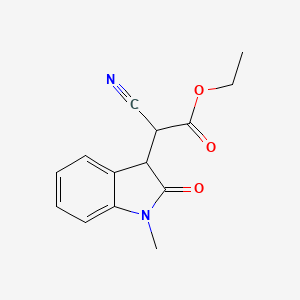
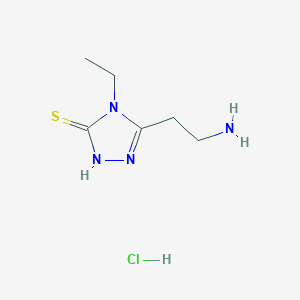
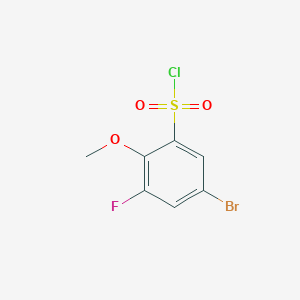
![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1443201.png)
![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)
